molecular formula C15H23ClN2O B14741832 N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride CAS No. 6520-63-4

N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride

Cat. No.: B14741832
CAS No.: 6520-63-4
M. Wt: 282.81 g/mol
InChI Key: CDRLYEOHKNKIGI-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an indanamine core, which is modified with a dimethylaminopropionyl group and a methyl group, forming a hydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride typically involves multiple steps, starting with the preparation of the indanamine core. This is followed by the introduction of the dimethylaminopropionyl group and the methyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency in the product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride include:

Uniqueness

This compound stands out due to its unique indanamine core and the specific functional groups attached to it. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

6520-63-4

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-(dimethylamino)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-16(2)11-10-15(18)17(3)14-9-8-12-6-4-5-7-13(12)14;/h4-7,14H,8-11H2,1-3H3;1H

InChI Key

CDRLYEOHKNKIGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)N(C)C1CCC2=CC=CC=C12.Cl

Origin of Product

United States

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